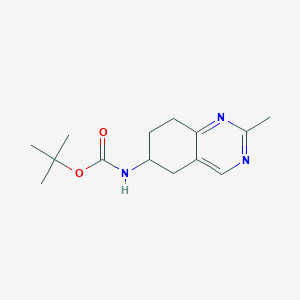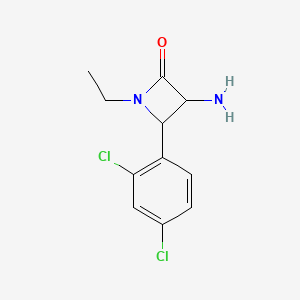
2-(Bromomethyl)naphthalene-4-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Brommethyl)naphthalin-4-acetonitril ist eine organische Verbindung mit der Summenformel C12H8BrN. Es ist ein Derivat von Naphthalin, bei dem eine Brommethylgruppe an der zweiten Position und eine Acetonitrilgruppe an der vierten Position des Naphthalinrings gebunden sind. Diese Verbindung wird in verschiedenen chemischen Reaktionen verwendet und findet Anwendung in der organischen Synthese, Pharmazie und Materialwissenschaft.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Brommethyl)naphthalin-4-acetonitril beinhaltet typischerweise die Bromierung von Naphthalinderivaten, gefolgt von der Einführung der Acetonitrilgruppe. Eine gängige Methode ist die Bromierung von 2-Methylnaphthalin unter Verwendung von Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines Radikalstarters wie Benzoylperoxid. Das entstehende 2-(Brommethyl)naphthalin kann dann unter basischen Bedingungen mit Acetonitril zu 2-(Brommethyl)naphthalin-4-acetonitril umgesetzt werden .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 2-(Brommethyl)naphthalin-4-acetonitril beinhalten ähnliche Synthesewege, sind aber für die großtechnische Produktion optimiert. Dazu gehört die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig gesteuert, um Nebenreaktionen zu minimieren und die Effizienz des Prozesses zu maximieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)naphthalene-4-acetonitrile typically involves the bromination of naphthalene derivatives followed by the introduction of the acetonitrile group. One common method is the bromination of 2-methylnaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 2-(Bromomethyl)naphthalene can then be reacted with acetonitrile under basic conditions to form this compound .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Brommethyl)naphthalin-4-acetonitril unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Brommethylgruppe kann durch andere Nukleophile wie Amine, Thiole und Alkoxide substituiert werden.
Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Naphthalinderivate mit verschiedenen funktionellen Gruppen zu bilden.
Reduktionsreaktionen: Die Nitrilgruppe kann reduziert werden, um Amine oder andere stickstoffhaltige Verbindungen zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Natriumazid, Kaliumthiolate und Natriumalkoholat. Diese Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden unter sauren oder basischen Bedingungen verwendet.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) werden häufig verwendet.
Wichtigste gebildete Produkte
Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen zu Naphthylmethylaminen führen, während Oxidationsreaktionen Naphthoquinone oder andere oxidierte Derivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
2-(Brommethyl)naphthalin-4-acetonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung wird im Studium biologischer Pfade und als Vorläufer für die Synthese von bioaktiven Molekülen verwendet.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet, darunter Farbstoffe und Polymere.
Wirkmechanismus
Der Wirkmechanismus von 2-(Brommethyl)naphthalin-4-acetonitril hängt von seiner spezifischen Anwendung ab. Im Allgemeinen kann die Brommethylgruppe als Elektrophil wirken und mit Nukleophilen reagieren, um neue Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatombindungen zu bilden. Die Nitrilgruppe kann an verschiedenen Reaktionen teilnehmen, darunter Hydrolyse, Reduktion und Cyclisierung, um eine breite Palette von Produkten zu bilden. Die beteiligten molekularen Ziele und Pfade variieren je nach den spezifischen Reaktionen und Anwendungen.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)naphthalene-4-acetonitrile depends on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The nitrile group can participate in various reactions, including hydrolysis, reduction, and cyclization, to form a wide range of products. The molecular targets and pathways involved vary depending on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
2-(Brommethyl)naphthalin-4-acetonitril kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
2-(Brommethyl)naphthalin: Fehlt die Acetonitrilgruppe, wodurch es in bestimmten Reaktionen weniger vielseitig ist.
2-(Chlormethyl)naphthalin-4-acetonitril: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom, was die Reaktivität und Selektivität in chemischen Reaktionen beeinflussen kann.
2-(Brommethyl)benzonitril: Enthält einen Benzolring anstelle eines Naphthalinrings, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.
Die Einzigartigkeit von 2-(Brommethyl)naphthalin-4-acetonitril liegt in seiner Kombination aus einer Brommethylgruppe und einer Acetonitrilgruppe an einem Naphthalinring, die eine vielseitige Plattform für verschiedene chemische Transformationen und Anwendungen bietet.
Eigenschaften
Molekularformel |
C13H10BrN |
|---|---|
Molekulargewicht |
260.13 g/mol |
IUPAC-Name |
2-[3-(bromomethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H10BrN/c14-9-10-7-11-3-1-2-4-13(11)12(8-10)5-6-15/h1-4,7-8H,5,9H2 |
InChI-Schlüssel |
UMMLEKGTLKZIEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2CC#N)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)


![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)

![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)


![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)


